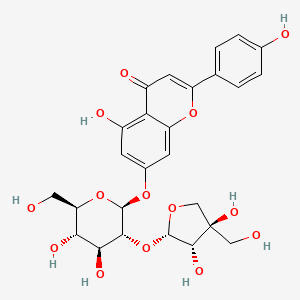
Apiin
描述
芹菜素-7-O-葡萄糖基-6"-O-β-D-阿皮酰葡萄糖苷 (Apiin) 是一种天然黄酮类化合物,具体来说是黄酮芹菜素的二糖苷。 它存在于多种植物中,包括欧芹、芹菜和香蕉叶 。该化合物以其潜在的健康益处而闻名,包括抗炎和抗氧化特性。
准备方法
合成路线和反应条件
芹菜素-7-O-葡萄糖基-6"-O-β-D-阿皮酰葡萄糖苷 (Apiin) 可以通过芹菜素的糖基化合成。该过程涉及芹菜素与糖基供体(例如糖衍生物)在酸性或酶促条件下的反应。反应通常需要催化剂,例如路易斯酸,以促进糖苷键的形成。
工业生产方法
芹菜素-7-O-葡萄糖基-6"-O-β-D-阿皮酰葡萄糖苷 (this compound) 的工业生产通常涉及从欧芹和芹菜等天然来源中提取。该过程包括:
收获: 收集植物材料。
提取: 使用乙醇或甲醇等溶剂提取黄酮类化合物。
纯化: 采用柱色谱等技术从其他化合物中分离芹菜素-7-O-葡萄糖基-6"-O-β-D-阿皮酰葡萄糖苷 (this compound)。
化学反应分析
Biosynthetic Pathways and Enzymatic Reactions
Apiin is synthesized via two sequential glycosylation steps catalyzed by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs):
Key Enzymes and Reactions:
-
Glucosyltransferase (GlcT) :
-
Apiosyltransferase (ApiT) :
-
Transfers apiose from UDP-β-D-apiose to the 2′-hydroxyl of the glucose moiety, forming the β-(1→2) apiosyl-glucoside linkage .
-
Celery ApiT (UGT94AX1/AgApiT) shows strict specificity for UDP-apiose (Kₘ = 8.6 μM) and moderate specificity for acceptor substrates like apigenin 7-O-glucoside (Kₘ = 15 μM) .
-
Kinetic Parameters of AgApiT :
| Substrate | Kₘ (μM) | k<sub>cat</sub> (×10⁻³ s⁻¹) | k<sub>cat</sub>/Kₘ (M⁻¹ s⁻¹) |
|---|---|---|---|
| UDP-apiose | 8.6 ± 0.6 | 0.65 ± 0.01 | 76 ± 6 |
| Apigenin 7-O-glucoside | 15 ± 3 | 0.88 ± 0.05 | 58 ± 15 |
Mutagenesis studies identified residues critical for UDP-apiose recognition:
-
Ile139 : Substitution to valine reduced activity by 70% (Kₘ for UDP-apiose increased to 17 μM) .
-
Leu356 : Mutation to glutamine increased Kₘ for UDP-apiose to 390 μM, indicating its role in substrate binding .
Structural Reactivity and Functionalization
This compound’s apiosyl-glucoside disaccharide confers unique physicochemical properties:
Glycosidic Bond Hydrolysis:
-
Acidic or enzymatic hydrolysis cleaves the β-(1→2) linkage, yielding apigenin 7-O-glucoside and apiose .
-
β-Glucosidases : Specific enzymes from gut microbiota or plants may sequentially hydrolyze the glucoside and apioside bonds .
Functional Modifications:
-
Acylation : this compound’s hydroxyl groups can undergo esterification with acetyl or malonyl groups, altering solubility and bioactivity .
-
Oxidation : The apiosyl moiety’s hydroxymethyl group is susceptible to oxidation, forming uronic acid derivatives .
Substrate Scope of AgApiT :
| Acceptor Substrate | Relative Activity (%) |
|---|---|
| Apigenin 7-O-glucoside | 100 |
| Luteolin 7-O-glucoside | 68 |
| Chrysoeriol 7-O-glucoside | 45 |
Ecological and Pharmacological Implications
科学研究应用
Therapeutic Properties of Apiin
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce nitrite production in inflammatory conditions. This suggests its potential use in treating inflammatory diseases .
- Antimicrobial Properties : this compound has shown antibacterial activity against certain pathogens, making it a potential candidate for developing natural antimicrobial agents .
- Cancer Prevention : Studies have indicated that flavonoids like this compound may play a role in cancer prevention by interfering with multiple signaling pathways involved in cell proliferation and apoptosis .
Biosynthesis of this compound
Understanding the biosynthesis of this compound is essential for enhancing its production and application:
- Genetic Studies : Recent research has identified the gene responsible for apiosyltransferase, an enzyme critical in the final step of this compound synthesis. This advancement paves the way for biotechnological approaches to produce this compound in microbial systems such as Escherichia coli .
- Biotechnological Applications : The efficient production of this compound through genetic engineering can facilitate large-scale synthesis for pharmaceutical and industrial applications. The identification of key biosynthetic genes allows researchers to manipulate plant systems or microbial platforms to enhance this compound yield .
Industrial Applications
The unique properties of this compound open avenues for its use in various industries:
- Food Industry : Due to its antioxidant properties, this compound can be used as a natural preservative or functional ingredient in food products to enhance shelf life and nutritional value.
- Pharmaceuticals : this compound's therapeutic potential positions it as a candidate for drug development, particularly in formulations targeting inflammation and oxidative stress-related diseases.
- Agriculture : As a natural compound with antimicrobial properties, this compound could be explored as a biopesticide or growth enhancer in sustainable agriculture practices.
Table 1: Summary of Research Findings on this compound
作用机制
芹菜素-7-O-葡萄糖基-6"-O-β-D-阿皮酰葡萄糖苷 (Apiin) 主要通过与各种分子靶点和途径相互作用发挥作用。 它通过下调活化的巨噬细胞中诱导型一氧化氮合酶 (iNOS) 的表达来抑制一氧化氮的产生 。这种作用减少炎症和氧化应激。此外,芹菜素-7-O-葡萄糖基-6"-O-β-D-阿皮酰葡萄糖苷 (this compound) 可以调节参与细胞增殖和凋亡的信号通路,从而有助于其抗癌特性。
相似化合物的比较
类似化合物
芹菜素: 芹菜素-7-O-葡萄糖基-6"-O-β-D-阿皮酰葡萄糖苷 (Apiin) 的苷元形式,以其抗炎和抗癌特性而闻名。
木犀草素: 另一种具有类似抗氧化和抗炎作用的黄酮类化合物。
槲皮素: 一种具有强大抗氧化特性的黄酮类化合物,具有潜在的健康益处。
芹菜素-7-O-葡萄糖基-6"-O-β-D-阿皮酰葡萄糖苷 (this compound) 的独特性
芹菜素-7-O-葡萄糖基-6"-O-β-D-阿皮酰葡萄糖苷 (this compound) 的独特性在于其糖苷结构,与它的苷元形式芹菜素相比,它增强了溶解度和生物利用度。这种结构差异使芹菜素-7-O-葡萄糖基-6"-O-β-D-阿皮酰葡萄糖苷 (this compound) 具有独特的药代动力学特性,并可能具有不同的生物活性。
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
CAS 编号 |
26544-34-3 |
|---|---|
分子式 |
C26H28O14 |
分子量 |
564.5 g/mol |
IUPAC 名称 |
7-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2/t18-,20-,21+,22-,23-,24-,25+,26+/m1/s1 |
InChI 键 |
NTDLXWMIWOECHG-QJEUQVISSA-N |
SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O |
手性 SMILES |
C1[C@]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O |
规范 SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O |
外观 |
Solid powder |
熔点 |
236 - 237 °C |
Key on ui other cas no. |
26544-34-3 |
物理描述 |
Solid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
6''-acetylapiin apiin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















